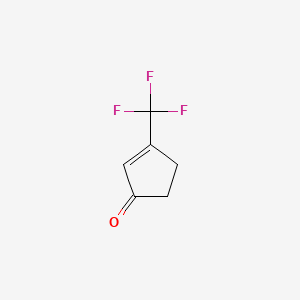

3-Trifluoromethyl-cyclopent-2-enone

Description

3-Trifluoromethyl-cyclopent-2-enone is a cyclic ketone featuring a cyclopentenone backbone substituted with a trifluoromethyl (-CF₃) group at the 3-position. The trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability. The electron-withdrawing nature of the -CF₃ group polarizes the carbonyl group, increasing its susceptibility to nucleophilic attack and influencing regioselectivity in cycloaddition reactions .

Properties

IUPAC Name |

3-(trifluoromethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O/c7-6(8,9)4-1-2-5(10)3-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIMQPAGDDFYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Dysprosium Cocatalyzed Trifluoromethylation

The asymmetric synthesis of 3-trifluoromethyl-cyclopent-2-enone derivatives has been achieved using a dual catalytic system comprising CuCl, dysprosium triflate (Dy(OTf)₃), and a chiral Bronsted acid (e.g., A1). This method employs Togni reagent (3a) as the trifluoromethyl source and 2-(1-phenylvinyl)furan as the diene precursor.

Reaction Conditions :

-

Catalysts : CuCl (0.005 mmol), Dy(OTf)₃ (0.002 mmol), Bronsted acid A1 (0.006 mmol)

-

Solvent : Chloroform (4 mL)

-

Temperature : 45°C

The mechanism involves Dy(OTf)₃ activating the Togni reagent for trifluoromethyl radical generation, while the Bronsted acid protonates the intermediate enolate to enforce stereocontrol. The CuCl cocatalyst facilitates electron transfer, ensuring rapid radical recombination. This method is notable for its mild conditions and compatibility with aryl amine nucleophiles, enabling the synthesis of polysubstituted cyclopentenones.

Substrate Scope and Limitations

Electron-deficient anilines (e.g., 2-chloroaniline) enhance reaction rates due to increased electrophilicity at the nitrogen center. However, sterically hindered substrates like 2,6-dimethylaniline reduce yields to <50%. The furan moiety in the diene precursor is critical for regioselective [4+1] cyclization, as alternative dienes (e.g., cyclopentadiene) lead to undesired [2+2] adducts.

Trifluoromethylation of Squarate Esters

Nucleophilic Trifluoromethylation Strategy

A patent by Watanabe et al. describes the synthesis of trifluoromethylated cyclobut-2-enones from squarate esters using Me₃SiCF₃. While targeting semisquarates, this approach provides insights into cyclopentenone synthesis via ring contraction or decarboxylation.

Procedure :

-

Reagents : Diisopropyl squarate (0.5 mmol), Me₃SiCF₃ (1.5 eq), nBu₄NCl

-

Solvent : THF

The reaction proceeds through a Michael addition of the trifluoromethyl nucleophile to the squarate ester, followed by elimination to form the cyclobutenone. Subsequent thermal ring expansion could theoretically yield cyclopentenones, though this remains unexplored in the literature.

Comparative Analysis of Methods

| Method | Catalyst System | Yield | Selectivity (dr/ee) | Key Advantage |

|---|---|---|---|---|

| CuCl/Dy(OTf)₃/Bronsted Acid | CuCl, Dy(OTf)₃, A1 | 82% | >20:1 dr, 94% ee | High stereocontrol, mild conditions |

| Aza-Piancatelli | Dy(OTf)₃ | 70–85% | N/A | Adaptable core synthesis |

| Squarate Trifluoromethylation | nBu₄NCl | 40–90% | N/A | Scalable, minimal catalysts |

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethyl-cyclopent-2-enone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Trifluoromethyl-cyclopent-2-enone has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: The compound is utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Trifluoromethyl-cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The compound can act as an electrophile in nucleophilic addition reactions, and its enone moiety can undergo Michael addition with nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Trifluoromethyl-cyclopent-2-enone can be contextualized by comparing it to analogs with varying substituents or ring systems. Below is a detailed analysis:

3-Methylcyclopent-2-enone

- Structure: A cyclopentenone with a methyl (-CH₃) group at the 3-position.

- Key Differences: The -CF₃ group in this compound introduces stronger electron-withdrawing effects compared to the methyl group, altering the electron density of the carbonyl carbon. This enhances electrophilicity, making the trifluoromethyl derivative more reactive in Michael additions or Diels-Alder reactions. Spectroscopic Data:

- IR Spectroscopy : The -CF₃ group exhibits strong C-F stretching vibrations (~1100–1250 cm⁻¹) absent in the methyl analog .

- ¹³C NMR: The carbonyl carbon in this compound is deshielded (δ ~200–210 ppm) compared to 3-Methylcyclopent-2-enone (δ ~190–200 ppm) due to the -CF₃ group’s inductive effect . Applications: Methyl-substituted analogs are less stable under acidic conditions but serve as intermediates in fragrance synthesis (e.g., FEMA 3435) .

2-Ethyl-3-Methoxy-cyclopent-2-enone

- Structure : Features ethyl (-C₂H₅) and methoxy (-OCH₃) groups at positions 2 and 3, respectively.

- Key Differences: The methoxy group provides electron-donating resonance effects, reducing the carbonyl’s electrophilicity compared to this compound. Synthesis: Enzymatic methods (e.g., lipase-mediated acetylation) are often employed for methoxy-substituted derivatives, whereas trifluoromethyl analogs require fluorinated reagents (e.g., trifluoromethanesulfonic acid) . Reactivity: Methoxy groups enhance steric hindrance, slowing nucleophilic additions but favoring regioselective oxidations .

Trifluoroethanone Derivatives (e.g., Compounds 3c–3f)

- Structure : Cyclopenta[b]furan or dihydrofuran cores with trifluoroacetyl (-COCF₃) groups (e.g., 3c: thienyl-substituted; 3f: fluorophenyl-substituted).

- Key Differences: Electronic Effects: The -COCF₃ group in these derivatives further amplifies electron withdrawal compared to -CF₃, leading to more pronounced deshielding in NMR and higher carbonyl reactivity . Synthetic Yields: Substituents influence yields; 3f (bis-fluorophenyl) achieved 83% purity, while thienyl/furyl analogs (3c–3e) showed lower yields (36–43%) due to steric clashes or instability . Mass Spectrometry: Molecular ion peaks (e.g., m/z 379.4 for 3f) align with theoretical values, confirming structural integrity .

Tetraphenylcyclopentadienone

- Structure: A cyclopentadienone with four phenyl groups.

- Key Differences: Conjugation: The extended π-system in tetraphenylcyclopentadienone facilitates use as a ligand in metal complexes, unlike the simpler cyclopentenone backbone of this compound. Stability: Bulky phenyl groups stabilize the dienone system against polymerization, whereas trifluoromethyl-substituted cyclopentenones are more prone to ring-opening reactions under basic conditions .

Data Tables

Table 1: Structural and Spectroscopic Comparison

| Compound | Substituent(s) | IR C=O (cm⁻¹) | ¹³C NMR (Carbonyl, ppm) | Molecular Weight | Yield/Purity |

|---|---|---|---|---|---|

| This compound | -CF₃ | ~1700 | ~205–210 | ~166.1* | N/A |

| 3-Methylcyclopent-2-enone | -CH₃ | ~1680 | ~195–200 | 98.14 | N/A |

| 3c (Thienyl derivative) | -COCF₃, thienyl | ~1720 | ~208 | 370.95 | 43% |

| 2-Ethyl-3-methoxy-cyclopent-2-enone | -C₂H₅, -OCH₃ | ~1675 | ~190 | 154.2 | N/A |

*Theoretical molecular weight.

Research Findings and Implications

- Electronic Effects: The -CF₃ group in this compound significantly enhances electrophilicity, enabling its use in asymmetric catalysis and fluorinated drug design .

- Synthetic Challenges : Fluorinated analogs require specialized reagents (e.g., boronic acids for Suzuki couplings) and often exhibit lower yields due to steric or electronic destabilization .

- Comparative Stability: Bulky substituents (e.g., phenyl in tetraphenylcyclopentadienone) improve stability, whereas electron-withdrawing groups (e.g., -CF₃) may accelerate degradation under harsh conditions .

Biological Activity

3-Trifluoromethyl-cyclopent-2-enone is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentene ring with a trifluoromethyl group, which enhances its reactivity and stability. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds by increasing membrane permeability and metabolic stability.

This compound acts primarily as an electrophile in nucleophilic addition reactions. Its enone moiety can undergo Michael addition with nucleophiles, which is crucial for its interactions with various biological targets. The incorporation of the trifluoromethyl group often leads to enhanced biological activity, particularly in anticancer applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. In vitro evaluations demonstrated that certain derivatives exhibited significant activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma) cells. The lead molecule from these studies showed an IC50 value of 2.63 µM, indicating potent activity compared to its non-trifluoromethylated analog .

Enzyme Interaction Studies

The compound has been utilized in enzyme mechanism studies, where it serves as a probe to elucidate biochemical pathways. Its ability to interact with specific enzymes allows researchers to investigate enzyme kinetics and inhibition mechanisms, which is vital for drug development.

Case Study 1: Anticancer Activity Evaluation

A series of 4-(trifluoromethyl)isoxazoles were synthesized based on the structure of this compound. These compounds underwent rigorous biological evaluation against several cancer cell lines. The results indicated that the trifluoromethyl group significantly enhanced their anticancer activity, emphasizing the importance of this functional group in drug design .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 2g | MCF-7 | 2.63 | Lead compound |

| 14 | MCF-7 | 19.72 | Non-trifluoromethylated analog |

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in cancer progression. Studies employing molecular docking techniques revealed that the compound binds effectively to target sites on these enzymes, providing insights into its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Trifluoromethyl-cyclopent-2-enone, and how can reaction conditions be tailored to enhance yield?

- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-substituted precursors or Friedel-Crafts acylation under acidic conditions. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using reagents like trifluoromethylcopper complexes. Reaction optimization may involve temperature control (e.g., −78°C to room temperature) and catalysts such as Lewis acids (e.g., AlCl₃) to stabilize intermediates . Purification via column chromatography with hexane/ethyl acetate gradients improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹³C NMR : Identifies carbonyl (δ ~200 ppm) and trifluoromethyl (δ ~120 ppm, quartet) groups.

- ¹⁹F NMR : Confirms the CF₃ group (δ −60 to −70 ppm) and detects electronic effects from conjugation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₆H₅F₃O, MW 164.1 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, polarizing the cyclopentenone ring and increasing electrophilicity at the carbonyl carbon. This enhances susceptibility to nucleophilic attack (e.g., Grignard reagents) and stabilizes enolate intermediates in Michael additions. Computational studies (DFT) can predict charge distribution and frontier molecular orbitals to guide reaction design .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity for Diels-Alder reactions involving this compound?

- Methodological Answer : Conflicting regioselectivity (endo vs. exo) may arise from solvent polarity or diene steric effects. Systematic studies under controlled conditions (e.g., THF vs. DCM) with varying dienes (e.g., electron-rich vs. electron-poor) are recommended. Computational modeling (e.g., transition-state analysis via Gaussian) can rationalize observed outcomes .

Q. How can the compound’s bioactivity be evaluated in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).

- Docking Simulations : Use AutoDock Vina to predict binding poses in active sites (e.g., cyclooxygenase-2) .

- SAR Studies : Synthesize analogs (e.g., replacing CF₃ with CH₃ or Cl) to isolate electronic vs. steric effects .

Q. What computational approaches predict the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer :

- MD Simulations : Model degradation pathways in aqueous environments (e.g., AMBER force fields).

- QM/MM Calculations : Analyze transition states for hydrolysis at the carbonyl group .

- Experimental Validation : Accelerated stability testing (40°C/75% RH) with HPLC monitoring .

Q. How can divergent results in catalytic asymmetric reactions be reconciled?

- Methodological Answer : Variability in enantioselectivity may stem from catalyst-substrate mismatches. Screen chiral ligands (e.g., BINAP, Salen) and metal centers (e.g., Pd, Rh) under inert atmospheres. Use circular dichroism (CD) to confirm enantiomer ratios and X-ray crystallography to resolve absolute configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.